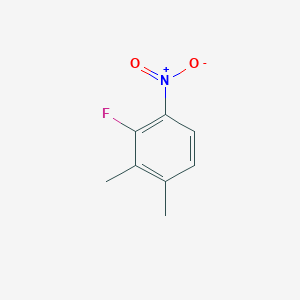

3-Fluoro-4-nitro-o-xylene

Description

Contextualizing Halogenated Nitroaromatic Compounds in Synthetic Chemistry

Halogenated nitroaromatic compounds (HNCs) are a class of organic molecules that feature both a halogen atom and a nitro group attached to an aromatic ring. These compounds are of considerable interest in synthetic chemistry due to the unique reactivity imparted by these functional groups. The nitro group, with its strong electron-withdrawing nature, activates the aromatic ring, making it susceptible to nucleophilic substitution reactions. nih.gov This characteristic is pivotal in the construction of more complex molecules.

HNCs serve as crucial intermediates in the production of a wide array of industrial chemicals, including dyes, polymers, pesticides, and pharmaceuticals. mdpi.com For instance, the selective catalytic reduction of halogenated nitroaromatic compounds is a primary method for synthesizing halogenated anilines, which are themselves vital precursors for herbicides, drugs, and pigments. ingentaconnect.com The presence of a halogen atom further enhances the synthetic utility of these compounds, offering a site for various coupling reactions and other transformations. The specific halogen and its position on the ring can significantly influence the compound's reactivity and properties. mdpi.com

Significance of Xylene Derivatives in Organic Synthesis

Xylene, a hydrocarbon consisting of a benzene (B151609) ring with two methyl groups, exists in three isomeric forms: ortho (o), meta (m), and para (p). wikipedia.org These isomers and their derivatives are foundational materials in the chemical industry. patsnap.com They are primarily derived from petroleum refining processes like catalytic reforming. wikipedia.org

The applications of xylene derivatives are extensive and varied:

o-Xylene (B151617) is a key precursor for the synthesis of phthalic anhydride (B1165640), which is used in the production of plasticizers. wikipedia.orgcargohandbook.com

m-Xylene is utilized in the manufacturing of isophthalic acid, a component of alkyd resins. wikipedia.orgpatsnap.com

p-Xylene (B151628) is of paramount importance as the feedstock for producing terephthalic acid and dimethyl terephthalate (B1205515), the monomers for polyethylene (B3416737) terephthalate (PET) plastics and polyester (B1180765) fibers. wikipedia.orgcargohandbook.com

Beyond these large-scale applications, xylene derivatives are also employed as solvents in various industries, including printing, rubber, and leather. cargohandbook.com Their role extends to the synthesis of pharmaceuticals, dyes, and insecticides. nih.gov The methyl groups on the xylene ring can undergo various chemical modifications, further expanding their synthetic potential.

Overview of Research Trajectories for Fluorinated Nitro-o-xylenes

Research into fluorinated nitro-o-xylenes, such as 3-Fluoro-4-nitro-o-xylene, is driven by the unique properties conferred by the fluorine atom. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological characteristics. nih.gov In medicinal chemistry, for example, fluorination can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. mdpi.com

Current research often focuses on the synthesis and application of these compounds as intermediates. For instance, the nitration of fluorotoluenes, a related class of compounds, has been studied to achieve regioselective synthesis of various isomers. researchgate.net The resulting fluoronitro-aromatic compounds are valuable precursors for more complex molecules. The selective hydrogenation of halogenated nitroaromatics to form haloanilines is another active area of research, with applications in the synthesis of active pharmaceutical ingredients. acs.org

The study of fluorinated nitro-o-xylenes is part of a broader trend in organic synthesis that seeks to develop efficient and selective methods for the preparation of functionalized aromatic compounds. These efforts are crucial for the discovery and development of new materials, agrochemicals, and pharmaceuticals. nih.govlookchem.com

Chemical and Physical Properties of this compound

The compound this compound possesses a unique set of properties that make it a valuable intermediate in organic synthesis.

| Property | Value |

| Molecular Formula | C₈H₈FNO₂ |

| Molecular Weight | 169.15 g/mol |

| Appearance | Yellow, highly flammable liquid |

| Odor | Sweet |

| Melting Point | 39-42 °C |

| Boiling Point | 110 °C at 14 mmHg |

| Flash Point | >110 °C |

| Density | 1.09 g/cm³ |

| Refractive Index | 1.527 |

| Vapor Pressure | 0.0346 mmHg at 25°C |

| CAS Number | 3013-30-7 |

Data sourced from multiple chemical suppliers and databases. lookchem.comuni.lu

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-1,2-dimethyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-5-3-4-7(10(11)12)8(9)6(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBALYFOBRZLOET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426948 | |

| Record name | 3-Fluoro-4-nitro-o-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3013-30-7 | |

| Record name | 3-Fluoro-4-nitro-o-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3013-30-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Methodological Advancements for 3 Fluoro 4 Nitro O Xylene

Direct Nitration Strategies for Fluorinated o-Xylenes

The introduction of a nitro group onto the aromatic ring of fluorinated o-xylenes is a critical electrophilic substitution reaction. The primary challenge lies in controlling the regioselectivity to favor the formation of the desired 4-nitro isomer over other potential isomers, influenced by the directing effects of the two methyl groups and the fluorine atom.

Mixed acid nitration, typically employing a combination of nitric acid and a strong dehydrating acid like sulfuric acid, remains a common and industrially mature method for producing nitroaromatic compounds. nih.gov

The composition of the nitrating agent is a critical factor in determining the efficiency and selectivity of the reaction. The standard mixture for nitrating aromatic hydrocarbons is nitric acid (HNO₃) and sulfuric acid (H₂SO₄). guidechem.com In this mixture, sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. researchgate.net

To enhance the regioselectivity towards the 4-nitro isomer, modifications to the traditional mixed acid system have been investigated. One significant advancement is the addition of phosphoric acid (H₃PO₄) or polyphosphoric acid (PPA) to the HNO₃/H₂SO₄ mixture. google.comgoogle.com The use of an anhydrous mixture of phosphoric acid, sulfuric acid, and nitric acid has been shown to shift the isomer distribution in favor of 4-nitro-o-xylene. google.com This effect is attributed to the bulky nature of the nitrating species complexed with phosphoric acid, which sterically hinders substitution at the more crowded 3-position of the o-xylene (B151617) ring, thereby favoring the 4-position. For instance, nitration of o-xylene with a mixed acid containing 69% nitric acid, 98% sulfuric acid, and 85% phosphoric acid resulted in an isomer distribution of approximately 55% 4-nitro-o-xylene and 45% 3-nitro-o-xylene, an improvement over the typical 45:55 ratio seen with HNO₃/H₂SO₄ alone. google.com

| Nitrating Agent Composition | Substrate | Key Findings | Reference |

| HNO₃ / H₂SO₄ | o-Xylene | Standard industrial method; typically yields a higher proportion of 3-nitro-o-xylene (approx. 55%) over 4-nitro-o-xylene (approx. 45%). google.com | google.com |

| HNO₃ / H₂SO₄ / H₃PO₄ | o-Xylene | Addition of phosphoric acid shifts the isomer ratio, increasing the yield of the desired 4-nitro-o-xylene to ~55%. google.com | google.com |

| 115% Polyphosphoric Acid / HNO₃ | o-Xylene | Used in conjunction with a zeolite catalyst to significantly enhance selectivity for the 4-nitro isomer. google.com | google.com |

Reaction temperature and residence time are crucial parameters that must be carefully controlled to maximize yield and minimize the formation of by-products. Lower temperatures are generally preferred for nitration reactions to control the exothermic nature of the process and prevent over-nitration (the formation of dinitro compounds) and oxidation. guidechem.comgoogle.com One described method for the nitration of o-xylene involves cooling the reactant to -10°C before adding a pre-cooled mixed acid, maintaining the temperature between -10°C and -5°C during the addition. guidechem.com

In continuous-flow reactor systems, which offer superior temperature control and safety compared to batch processes, the influence of these parameters has been systematically studied. For the nitration of o-xylene, increasing the temperature from 50°C to 110°C was found to increase the conversion rate, with the optimal selectivity observed around 100°C. nih.gov Residence time also plays a significant role; in a continuous-flow setup, a residence time of 90 seconds was utilized under optimal conditions to achieve a high yield. nih.gov For batch reactions, the reaction mixture may be held at a specific temperature, for example between 45°C and 55°C, for a period ranging from 2 to 24 hours to ensure the reaction reaches completion. google.com

| Parameter | Conditions | Substrate | Outcome | Reference |

| Temperature | -10°C to -5°C | o-Xylene | Controlled reaction, 50% yield of 3-nitro-o-xylene. guidechem.com | guidechem.com |

| Temperature | 50°C to 110°C | o-Xylene | Conversion increased with temperature; peak selectivity at 100°C in a continuous-flow system. nih.gov | nih.gov |

| Residence Time | 90 seconds | o-Xylene | Optimal time in a specific continuous-flow process, contributing to a 94.1% product yield. nih.gov | nih.gov |

| Reaction Time | 2 to 24 hours | o-Xylene | Typical range for batch processes to allow for reaction completion. google.com | google.com |

The primary by-products in the nitration of 3-fluoro-o-xylene (B1295157) are its structural isomers. The directing effects of the substituents on the aromatic ring (two ortho-directing methyl groups and one ortho-, para-directing fluoro group) lead to the formation of several isomers. The main products are 3-Fluoro-4-nitro-o-xylene and 3-Fluoro-6-nitro-o-xylene. sigmaaldrich.com

To overcome the drawbacks of mixed acid nitration, such as the use of corrosive acids and the generation of large amounts of acidic waste, research has explored the use of solid acid catalysts. These approaches aim to develop more environmentally friendly and selective nitration processes. google.comgoogle.com

Solid acid catalysts, particularly zeolites, have emerged as a promising alternative for regioselective nitration. google.com Zeolites are microporous aluminosilicate (B74896) minerals with a well-defined structure that can provide shape selectivity, favoring the formation of less sterically hindered isomers. google.com

For the nitration of o-xylene, large-pore acidic zeolites, such as zeolite H-beta, have been successfully used in combination with polyphosphoric acid and nitric acid. google.comgoogle.com This catalytic system demonstrates high conversion and significantly enhanced selectivity for 4-nitro-o-xylene over the 3-nitro isomer. google.com In one example, using a CBV-780 zeolite catalyst with polyphosphoric acid at 50°C, a selectivity of 76.6 mol % for 4-nitro-o-xylene was achieved at a conversion of 62.0 mol %. google.com The process is considered more environmentally friendly as the zeolite catalyst and polyphosphoric acid can be recovered and reused. google.com Other solid catalysts explored include metal ion-exchanged clays (B1170129) and solid superacids like SO₄²⁻/ZrO₂ supported on mesoporous molecular sieves. google.com

| Catalyst System | Substrate | Key Advantage | Outcome | Reference |

| Zeolite H-beta | o-Xylene | Environmentally friendly (no H₂SO₄), continuous vapor-phase process. google.com | High selectivity for 4-nitro-o-xylene. google.com | google.com |

| Large-pore acidic zeolite (e.g., CBV-780) / Polyphosphoric Acid | o-Xylene | High regioselectivity, recyclable catalyst. google.com | Achieved 76.6% selectivity for 4-nitro-o-xylene. google.com | google.com |

| Solid Superacid (SO₄²⁻/ZrO₂) on MCM-48 | Aromatic Compounds | Alternative to traditional mixed acids. google.com | Mentioned as a cleaner nitration strategy. google.com | google.com |

Catalytic Nitration Approaches

Evaluation of Zeolite Catalysts in Vapour Phase Nitration

The nitration of o-xylene is a critical first step in many synthetic routes towards this compound, as it introduces the essential nitro group. Conventional nitration using mixed nitric and sulfuric acids often results in poor selectivity and generates significant acid waste. iitm.ac.inresearchgate.net Consequently, heterogeneous catalysts, particularly zeolites, have been extensively studied to develop more regioselective and environmentally benign processes.

Zeolite beta has emerged as a particularly effective catalyst for the nitration of o-xylene. iitm.ac.in In vapour phase nitration using dilute nitric acid, H-beta zeolite has demonstrated the ability to selectively produce 4-nitro-o-xylene, a key intermediate. google.com The process is typically carried out in a downflow reactor at temperatures ranging from 100-250°C. google.com The shape-selective nature of the zeolite pores is believed to favor the formation of the less sterically hindered 4-nitro isomer over the 3-nitro isomer. iitm.ac.inresearchgate.net

Research into the liquid phase nitration of o-xylene using zeolite beta has also shown promising results for high regioselectivity. researchgate.netias.ac.in One study highlights a process using a stoichiometric amount of nitric acid with beta zeolite as a catalyst, completely eliminating the need for acetic anhydride (B1165640) and producing almost zero effluent. ias.ac.in The influence of the catalyst's SiO₂/Al₂O₃ ratio and the rate of nitric acid addition are critical parameters in optimizing the yield and isomeric ratio. ias.ac.in

Landau and Kogan reported the vapour phase nitration of o-xylene using nitrogen dioxide over various zeolites, finding that zeolite beta was the most active for the selective production of 4-nitro-o-xylene. iitm.ac.in Choudhari et al. investigated liquid phase nitration over modified clay catalysts, though this resulted in lower yields and poor selectivity for the desired 4-nitro isomer. iitm.ac.in

| Catalyst | Reaction Phase | Nitrating Agent | Key Findings | Isomer Ratio (4-nitro/3-nitro) | Reference |

| H-beta Zeolite | Vapour | Dilute Nitric Acid | Selective formation of 4-nitro-o-xylene at 100-250°C. | 3 | iitm.ac.ingoogle.com |

| Zeolite Beta | Liquid | Nitric Acid | High regioselectivity; eliminates need for acetic anhydride. | 2.2 | researchgate.netias.ac.in |

| Zeolite Beta | Vapour | Nitrogen Dioxide | Most active zeolite for selective production of 4-nitro-o-xylene. | Not specified | iitm.ac.in |

| Rare Earth Exchanged Zeolite-β | Liquid | Nitric Acid / Acetic Anhydride | Ce-β gave 86% conversion with 58% para selectivity. | 1.38 | iitm.ac.in |

Use of Alternative Nitrating Agents (e.g., NO₂, N₂O₅) with Catalytic Systems

To circumvent the harsh conditions and environmental issues associated with mixed-acid nitration, researchers have explored alternative nitrating agents. Dinitrogen pentoxide (N₂O₅) and nitrogen dioxide (NO₂) are notable examples, often used in conjunction with solid acid catalysts. nih.gov

N₂O₅ is considered an effective and environmentally friendly nitrating agent that can be used in nearly stoichiometric amounts, significantly reducing acidic waste. nih.gov It has been successfully used for the nitration of various aromatics, including toluene, often in solvents like dichloromethane (B109758) or in conjunction with zeolite catalysts like ZSM-5 or montmorillonite (B579905) K-10 to enhance selectivity and allow for reactions at low temperatures. icm.edu.pl A selective and efficient process for electrophilic nitration has been described using N₂O₅ with Hβ zeolite as a solid acid catalyst, highlighting its potential as a green nitrating agent under mild conditions. researchgate.net

Nitrogen dioxide (NO₂) has also been employed, particularly in vapour phase reactions over solid catalysts. iitm.ac.ingoogle.com A process for the nitration of o-xylene using NO₂ at 130°C over a series of zeolites and sulfuric acid-supported catalysts was reported, although selectivity for 4-nitro-o-xylene was low. google.com More recent efforts have focused on developing composite systems, such as using NO₂ and O₂ over a BiCl₃-immobilized silicic acid catalyst, which synergistically promotes o-xylene conversion and selectivity towards the 4-nitro isomer. researchgate.net

| Nitrating Agent | Catalyst System | Substrate | Key Features & Selectivity | Reference |

| N₂O₅ | Hβ Zeolite | o-Xylene | Green nitrating agent, mild conditions. | researchgate.net |

| N₂O₅ | ZSM-5 Zeolite / Montmorillonite K-10 | Toluene | Reduces acidic waste, allows for low-temperature nitration. | icm.edu.pl |

| NO₂ | Zeolites / H₂SO₄-supported catalysts | o-Xylene | Vapour phase reaction at 130°C; low selectivity for 4-nitro-o-xylene. | google.com |

| NO₂ / O₂ | BiCl₃-immobilized silicic acid | o-Xylene | 68.4% selectivity for 4-nitro-o-xylene at 35°C. | researchgate.net |

Fluorination Strategies for Nitro-o-xylenes

The introduction of a fluorine atom onto the nitro-o-xylene scaffold is the subsequent crucial step. This can be achieved through several distinct chemical strategies, each with its own set of precursors and reaction mechanisms.

Introduction of Fluorine via Halogen Exchange Reactions

Halogen exchange (Halex) reactions represent a primary industrial method for synthesizing aryl fluorides, particularly those activated by electron-withdrawing groups like a nitro substituent. wikipedia.org This process is a form of nucleophilic aromatic substitution (SNAr) where a chloride or bromide is displaced by a fluoride (B91410) ion. acsgcipr.org

For the synthesis of this compound, a logical precursor would be 3-chloro-4-nitro-o-xylene. The reaction typically involves heating the chlorinated precursor with an anhydrous alkali metal fluoride, such as potassium fluoride (KF) or the more reactive caesium fluoride (CsF), in a polar aprotic solvent like dimethylsulfoxide (DMSO), dimethylformamide (DMF), or sulfolane (B150427) at temperatures between 150-250°C. wikipedia.org The presence of the nitro group para to the halogen is essential, as it activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer complex intermediate. Anhydrous tetrabutylammonium (B224687) fluoride (TBAF) has also been shown to be effective for Halex reactions in polar aprotic solvents. acsgcipr.org

Electrophilic Fluorination Methodologies

Electrophilic fluorination offers an alternative pathway, involving the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org In this approach, the aromatic ring itself acts as the nucleophile. For the synthesis of this compound, this strategy would likely involve the fluorination of an o-xylene derivative prior to nitration.

Modern electrophilic fluorinating agents are typically N-F compounds, which are safer and more stable than elemental fluorine. wikipedia.org Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are commonly used. wikipedia.orgbrynmawr.edu The reaction can be performed on electron-rich aromatic compounds to produce aryl fluorides. wikipedia.org For instance, an organometallic derivative of o-xylene, such as an aryllithium or Grignard reagent, could be treated with an N-F reagent. wikipedia.org Alternatively, direct fluorination of a substituted o-xylene could be performed, followed by a subsequent nitration step to install the nitro group at the 4-position. The fluorination of nitro compounds themselves is also possible using reagents like Selectfluor under basic conditions. researchgate.net

Nucleophilic Fluorination Techniques

Nucleophilic fluorination is a broad category that encompasses the Halex reaction but also includes other methods for C-F bond formation via a fluoride nucleophile. ucla.edu A significant challenge in these reactions is the inherently low nucleophilicity and high basicity of the fluoride ion, which can be overcome through careful selection of reagents and conditions. ucla.edu

Besides halogen exchange, another classical route to aryl fluorides is the Balz-Schiemann reaction. acsgcipr.org This involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt. To synthesize this compound via this route, one would start with 3-amino-4-nitro-o-xylene. This precursor would be treated with nitrous acid to form the diazonium salt, which is then isolated as its tetrafluoroborate salt and subsequently heated to yield the final product.

The development of novel fluoride sources and promoters continues to advance the field. ucla.eduresearchgate.net For example, tri-tert-butanolamine has been shown to act as a promoter with alkali metal salts, enhancing reactivity in nucleophilic fluorination of alkylsulfonates. researchgate.net Such advancements aim to improve the solubility and reactivity of inexpensive fluoride salts like KF for broader applications. ucla.eduresearchgate.net

Multi-step Synthetic Routes from Simpler Precursors

The synthesis of this compound from basic starting materials necessitates a carefully planned multi-step sequence. The order of nitration and fluorination steps is critical to ensure correct regiochemistry.

Route 1: Nitration followed by Fluorination (via Halex Reaction)

A plausible and industrially relevant route begins with a halogenated o-xylene.

Starting Material: 3-Chloro-o-xylene.

Nitration: Electrophilic nitration of 3-chloro-o-xylene using mixed acid (HNO₃/H₂SO₄). The directing effects of the methyl groups (ortho-, para-directing) and the chloro group (ortho-, para-directing) would lead to a mixture of isomers. The desired 3-chloro-4-nitro-o-xylene would be a significant product due to activation at the para-position relative to the chloro group and ortho- to a methyl group. Isomeric separation would be required.

Fluorination: The isolated 3-chloro-4-nitro-o-xylene undergoes a Halogen Exchange (Halex) reaction. Treatment with anhydrous potassium fluoride (KF) in a high-boiling polar aprotic solvent like DMSO at elevated temperatures would substitute the chlorine atom with fluorine to yield the final product, this compound.

Route 2: Fluorination followed by Nitration

An alternative strategy involves introducing the fluorine atom first.

Starting Material: o-Xylene.

Functionalization: Conversion of o-xylene to a precursor suitable for fluorination. For example, bromination followed by conversion to an organometallic species (e.g., Grignard reagent).

Electrophilic Fluorination: Reaction of the organometallic intermediate with an electrophilic fluorinating agent like NFSI to produce 3-fluoro-o-xylene.

Nitration: The final step is the nitration of 3-fluoro-o-xylene. The fluorine atom is an ortho-, para-director, as are the methyl groups. Nitration would likely occur at the 4-position, which is para to the fluorine and ortho to a methyl group, yielding this compound.

Route 3: Synthesis via Balz-Schiemann Reaction

This route relies on an amino precursor.

Starting Material: 3-Nitro-o-xylene (obtained from the nitration of o-xylene and isomer separation). guidechem.com

Reduction: The nitro group at the 3-position is selectively reduced to an amine, yielding 3-amino-o-xylene.

Nitration: A second nitration is performed. The strongly activating amino group would direct the incoming nitro group to the para position, yielding 3-amino-4-nitro-o-xylene.

Diazotization: The amino group is converted to a diazonium salt using sodium nitrite (B80452) and a strong acid (e.g., HBF₄).

Fluorination: The resulting diazonium tetrafluoroborate salt is heated, causing it to decompose and replace the diazonium group with a fluorine atom, affording this compound.

Each of these routes presents unique challenges regarding regioselectivity, reaction conditions, and purification of intermediates, reflecting the complexity of multi-step organic synthesis.

Strategies involving Nitration of Fluoro-substituted Aromatics

One logical approach to synthesizing this compound is the direct nitration of a pre-fluorinated o-xylene precursor, such as 3-fluoro-o-xylene. In this electrophilic aromatic substitution reaction, the regiochemical outcome is governed by the directing effects of the existing substituents: the two methyl groups and the fluorine atom. Both methyl and fluoro groups are ortho-, para-directing activators. Therefore, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to positions activated by these groups.

The nitration of 3-fluoro-o-xylene would be expected to yield a mixture of isomers. The primary positions for substitution are C4 and C6, which are ortho and para to the activating groups. The C4 position is para to the fluorine atom and ortho to the C1-methyl group, while the C6 position is ortho to both the fluorine and the C2-methyl group. The precise ratio of isomers, including the desired this compound, would depend heavily on reaction conditions such as the nitrating agent, temperature, and catalyst used.

Alternative strategies in this category involve multi-step syntheses starting from more common building blocks like 3-fluoroaniline (B1664137). A documented procedure details the nitration of 3-fluoroaniline to produce 3-fluoro-4-nitroaniline (B181641) with a 35% yield. This process involves protecting the aniline (B41778), followed by nitration with a nitric acid/sulfuric acid mixture at 0°C, and subsequent deprotection. To arrive at the target molecule from this intermediate, the aniline group would need to be converted into two methyl groups, a transformation that is synthetically complex and not typically direct.

Similarly, synthesis starting from m-fluorophenol is possible. Nitration of m-fluorophenol can produce 3-fluoro-4-nitrophenol. However, the subsequent conversion of the hydroxyl group to a methyl group while preserving the other functionalities presents significant synthetic challenges.

Approaches involving Fluorination of Nitro-substituted Aromatics

An alternative and often more regioselective strategy involves introducing the fluorine atom onto a pre-existing nitro-o-xylene scaffold. This can be achieved through methods such as the Balz-Schiemann reaction or nucleophilic aromatic substitution (SNAr).

The Balz-Schiemann reaction is a well-established method for introducing a fluorine atom onto an aromatic ring. drugfuture.com This pathway would begin with a suitable amino-nitro-o-xylene. For instance, one could start with 4-nitro-o-xylene, reduce it to 3,4-dimethylaniline, and then perform a second nitration to introduce a nitro group at a different position, followed by reduction to create the necessary amine precursor. The amine is then diazotized with nitrous acid in the presence of fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate salt. Gentle thermal decomposition of this isolated salt then yields the desired aryl fluoride, releasing nitrogen gas and boron trifluoride. drugfuture.com While effective, this multi-step route can be lengthy and may suffer from yield losses at each stage.

A more direct and industrially scalable approach is Nucleophilic Aromatic Substitution (SNAr) . This method requires a nitro-o-xylene derivative with a good leaving group (such as chlorine or bromine) positioned at the desired location for fluorination. A plausible precursor would be 3-bromo-4-nitro-o-xylene or 3-chloro-4-nitro-o-xylene. The synthesis of 4-bromo-o-xylene (B1216868) from o-xylene is a standard electrophilic bromination reaction. orgsyn.org Subsequent nitration of 4-bromo-o-xylene would then yield the required 3-bromo-4-nitro-o-xylene precursor.

In the SNAr reaction, the strong electron-withdrawing effect of the nitro group activates the aromatic ring, making it susceptible to attack by a nucleophile, in this case, a fluoride ion (F⁻). The reaction is typically carried out at elevated temperatures using a fluoride salt like potassium fluoride (KF) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

Table 1: Comparison of Fluorination Strategies

| Strategy | Key Reaction | Starting Material (Example) | Advantages | Disadvantages |

|---|---|---|---|---|

| Nitration of Fluoro-aromatic | Electrophilic Aromatic Substitution | 3-Fluoro-o-xylene | Potentially fewer steps. | Often results in isomeric mixtures, requiring difficult separations. nih.gov |

| Balz-Schiemann Reaction | Diazotization & Thermal Decomposition | 4-Amino-3-nitro-o-xylene | Well-established and reliable for aryl fluoride synthesis. drugfuture.com | Multi-step process; involves potentially unstable diazonium intermediates. |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophilic Substitution | 3-Bromo-4-nitro-o-xylene | Often highly regioselective; suitable for industrial scale. google.comnih.gov | Requires a precursor with a suitable leaving group; harsh reaction conditions may be needed. |

Synthetic Transformations of Related Nitro-o-xylene Isomers

A significant challenge in synthesizing substituted o-xylenes is controlling the formation of isomers. The conventional nitration of o-xylene using mixed nitric and sulfuric acid invariably produces a mixture of 3-nitro-o-xylene and 4-nitro-o-xylene. researchgate.netguidechem.com Reports indicate that the 3-nitro isomer is often the major product, with ratios of 3-nitro to 4-nitro ranging from approximately 1:1 to 2:1 depending on the specific conditions. researchgate.net

Since 4-nitro-o-xylene is the precursor to the aniline needed for the Balz-Schiemann route or the brominated intermediate for the SNAr pathway, the formation of the 3-nitro isomer represents a loss of yield and necessitates a costly separation process. The similar physical properties of these isomers make their separation by distillation challenging.

Research has focused on developing catalytic systems that favor the formation of the more commercially valuable 4-nitro-o-xylene. Strategies include:

Vapor-phase nitration over solid acid catalysts like zeolite H-beta, which has been shown to increase the selectivity for 4-nitro-o-xylene. iitm.ac.in

Using alternative nitrating agents , such as nitrogen dioxide with a catalyst, which can achieve a 4-nitro to 3-nitro ratio as high as 4.26. google.com

Employing systems like polyphosphoric acid with a zeolite catalyst , which can also enhance para-selectivity during nitration. google.com

Another approach involves the transformation of the undesired 3-nitro-o-xylene isomer. While direct isomerization is difficult, a patented process describes a method to convert 3-nitro-o-xylene back into the starting material, o-xylene. google.com This is achieved through a two-step process: hydrogenation of 3-nitro-o-xylene to 3-amino-o-xylene, followed by hydrogenolysis to remove the amino group, thereby regenerating o-xylene for recycling in the nitration process. google.com

Process Intensification and Green Chemistry in Synthesis

Modern chemical manufacturing emphasizes the development of processes that are not only efficient and economical but also environmentally sustainable and safe. For the synthesis of this compound and its precursors, principles of process intensification and green chemistry are being actively explored.

Continuous-Flow Reactor Systems for Enhanced Efficiency and Reduced Waste

Nitration reactions are notoriously exothermic, posing significant safety risks in traditional large-scale batch reactors due to challenges in heat management and the potential for thermal runaway. nih.gov Continuous-flow reactor systems, particularly microreactors, offer a powerful solution to these problems. nih.gov

By conducting the reaction in small-diameter tubes or channels, flow reactors provide a very high surface-area-to-volume ratio, enabling superior heat transfer and precise temperature control. This minimizes the formation of hazardous oxidative byproducts and over-nitration products that can occur in localized hot spots within batch reactors. researchgate.net

A study on the continuous-flow nitration of o-xylene demonstrated a significant improvement in yield and throughput. Under optimized conditions (100°C, using a mixed acid system), a product yield of 94.1% was achieved with a throughput of 800 g/h. nih.gov This high efficiency reduces reaction time and energy consumption compared to batch processing. The reduced internal volume of flow reactors also significantly enhances safety by minimizing the amount of hazardous material present at any given time.

Table 2: Comparison of Batch vs. Continuous-Flow Nitration of o-Xylene

| Parameter | Batch Process | Continuous-Flow Process | Reference |

|---|---|---|---|

| Safety | Poor heat transfer, risk of thermal runaway. | Excellent heat transfer, enhanced safety. | nih.gov |

| Yield | Variable, often lower due to side reactions. | High (e.g., 94.1%). | nih.gov |

| Impurity Profile | Higher levels of phenolic impurities (e.g., 2%). | Significantly reduced phenolic impurities (e.g., 0.1%). | nih.gov |

| Waste Generation | Requires alkaline washing, producing substantial wastewater. | Omission of alkaline wash step reduces wastewater. | nih.gov |

| Throughput | Limited by batch size and cycle time. | High (e.g., 800 g/h). | nih.gov |

Minimization of Hazardous Reagents and Solvent Use

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. In the context of nitration, a primary goal is to replace the highly corrosive mixed acid (sulfuric and nitric acid) system.

One promising green alternative is the use of solid acid catalysts , such as zeolites (e.g., H-beta) or silica-supported molybdenum oxide. researchgate.netiitm.ac.in These catalysts can facilitate nitration using dilute nitric acid, avoiding the need for large quantities of sulfuric acid. This not only reduces the corrosivity (B1173158) of the reaction medium but also drastically cuts down on the generation of acidic waste streams, which are a major environmental concern. iitm.ac.in The catalysts are often reusable, further improving the process's sustainability.

Solvent-free, or "neat," reaction conditions are another key aspect of green synthesis. A mechanochemical method for the nitration of arenes, including o-xylene, has been reported using a solid mixture of the substrate, iron(III) nitrate (B79036) nonahydrate, and phosphorus pentoxide in a mixer mill. chemicalbook.com This solvent-free approach simplifies product work-up and eliminates volatile organic compound (VOC) emissions associated with traditional solvents.

Impurity Profiling and Mitigation Strategies in Industrial-Scale Synthesis

Controlling impurities is critical for ensuring the quality of the final product and the efficiency of subsequent reactions. In the nitration of o-xylene, common impurities include the undesired constitutional isomer (3-nitro-o-xylene), dinitrated products, and oxidation byproducts like nitrophenols. nih.gov

The adoption of continuous-flow synthesis has proven to be an effective strategy for impurity mitigation. In the batch nitration of o-xylene, phenolic impurities can account for up to 2% of the product mixture, necessitating a separate alkaline washing step for their removal, which in turn generates significant wastewater. nih.gov In contrast, the optimized continuous-flow process reduced these phenolic impurities to just 0.1%. nih.gov This dramatic reduction simplifies the downstream purification process, allowing for the elimination of the alkaline wash step and thereby minimizing liquid waste.

Detailed impurity profiling, often using techniques like Gas Chromatography (GC), is essential for process optimization. By identifying and quantifying the formation of byproducts under various conditions (temperature, residence time, reagent ratios), engineers can fine-tune the process to maximize selectivity towards the desired product and minimize waste. nih.gov

Chemical Reactivity and Mechanistic Investigations of 3 Fluoro 4 Nitro O Xylene

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The feasibility and orientation of such reactions on 3-Fluoro-4-nitro-o-xylene are determined by the interplay of the activating and deactivating effects of the existing substituents.

Substituent Effects of Fluoro and Nitro Groups on Aromatic Activation

The susceptibility of an aromatic ring to electrophilic attack is a function of its electron density. vedantu.com Substituents can either donate electron density, thereby activating the ring, or withdraw electron density, deactivating it. libretexts.org

In the case of this compound, the substituents present a combination of these effects:

Methyl Groups (-CH₃): Located at positions 1 and 2, these alkyl groups are considered activating. They donate electron density to the ring primarily through an inductive effect and hyperconjugation, making the ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene (B151609). libretexts.org

Fluoro Group (-F): The fluorine atom at position 3 exhibits a dual electronic effect. Due to its high electronegativity, it has a strong electron-withdrawing inductive effect, which deactivates the ring. libretexts.org Conversely, its lone pairs can participate in resonance, donating electron density to the ring. uomustansiriyah.edu.iq However, the inductive effect is dominant for halogens, making the fluoro group a net deactivator. uomustansiriyah.edu.iq

Nitro Group (-NO₂): Positioned at C4, the nitro group is a powerful deactivating group. It strongly withdraws electron density from the aromatic ring through both a potent negative inductive effect and a significant resonance effect. uomustansiriyah.edu.iqfiveable.me This effect substantially reduces the ring's nucleophilicity, making it significantly less reactive towards electrophiles. For instance, nitrobenzene (B124822) is millions of times less reactive in nitration reactions than benzene. libretexts.orglumenlearning.com

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring |

|---|---|---|---|---|

| -CH₃ (x2) | 1, 2 | Donating (+) | Donating (Hyperconjugation) | Activating |

| -F | 3 | Withdrawing (-) | Donating (+) | Deactivating (net) |

| -NO₂ | 4 | Withdrawing (-) | Withdrawing (-) | Strongly Deactivating |

Regioselectivity in Further Electrophilic Transformations

The location of any subsequent electrophilic attack is determined by the directing effects of the existing substituents, which aim to stabilize the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. acs.orgyoutube.com

The directing effects for the substituents on this compound are as follows:

Methyl Groups (-CH₃): As activators, they are ortho, para-directors. libretexts.org

Fluoro Group (-F): Despite being a deactivator, the fluorine atom is an ortho, para-director because its lone pairs can stabilize the positive charge of the arenium ion via resonance when the attack is at these positions. uomustansiriyah.edu.iqlibretexts.org

Nitro Group (-NO₂): As a strong deactivator, the nitro group is a meta-director. fiveable.melibretexts.org

There are two available positions for substitution on the ring: C5 and C6. The directing influences on these positions are conflicting:

Attack at C5: This position is ortho to the nitro group, meta to the fluoro group, meta to the C2-methyl group, and para to the C1-methyl group. The para-directing effect of the C1-methyl group would favor this position, while the meta-directing nitro group would disfavor it.

Attack at C6: This position is meta to the nitro group, ortho to the fluoro group, para to the C2-methyl group, and meta to the C1-methyl group. This position is favored by the directing effects of the nitro group, the fluoro group, and the C2-methyl group.

Considering these factors, electrophilic attack is most likely to occur at the C6 position . This position benefits from the cumulative directing influence of three of the four substituents (NO₂, F, and the C2-methyl). The arenium ion intermediate formed from attack at C6 would be more stable than the one formed from attack at C5, where the destabilizing influence of the adjacent positive charge from ortho attack relative to the nitro group would be significant. youtube.com Steric hindrance from the adjacent methyl group at C2 might slightly impede attack at C6, but the strong electronic directing effects are expected to be the controlling factor. acs.org

Nucleophilic Aromatic Substitution (S_NAr) Reactions

Nucleophilic Aromatic Substitution (S_NAr) is a key reaction for highly electron-deficient aromatic systems. fiveable.me In this mechanism, a nucleophile attacks the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. masterorganicchemistry.comnih.gov The presence of the strong electron-withdrawing nitro group makes the aromatic ring of this compound susceptible to this type of reaction.

Reactivity of the Fluorine Atom Towards Various Nucleophiles

The fluorine atom at C3 is highly activated towards S_NAr. For the S_NAr mechanism to be effective, a strong electron-withdrawing group must be positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer intermediate through resonance. masterorganicchemistry.combyjus.com In this compound, the nitro group is in the ortho position relative to the fluorine atom, providing this crucial activation.

Contrary to what is observed in S_N1 and S_N2 reactions, fluoride (B91410) is an excellent leaving group in S_NAr reactions. The rate-determining step is the initial attack of the nucleophile on the electron-deficient ring. masterorganicchemistry.com The high electronegativity of fluorine makes the carbon atom it is attached to (C3) highly electrophilic and thus more susceptible to nucleophilic attack, accelerating the reaction. nih.govnih.gov

A wide array of nucleophiles can displace the activated fluorine atom. Common examples include:

Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides.

Nitrogen Nucleophiles: Ammonia, primary and secondary amines (e.g., pyrrolidine). byjus.comresearchgate.net

Sulfur Nucleophiles: Thiolates. byjus.com

The reaction would proceed by the addition of the nucleophile to C3, forming a Meisenheimer complex where the negative charge is delocalized onto the nitro group, followed by the elimination of the fluoride ion to restore aromaticity.

Displacement of the Nitro Group under Nucleophilic Conditions

The nitro group can also function as a leaving group in S_NAr reactions, particularly when activated by other substituents. nih.gov However, in the context of this compound, the displacement of the nitro group is significantly less probable than the displacement of the fluorine atom.

Several factors contribute to this selectivity:

Leaving Group Ability: While the nitro group can be displaced, halogens are generally better leaving groups in S_NAr. Fluorine, in particular, is exceptionally reactive in activated systems. The typical leaving group ability in activated S_NAr reactions is F > NO₂ > Cl ≈ Br > I. nih.gov

Activation: The fluorine atom at C3 is directly activated by the ortho nitro group. Conversely, the nitro group at C4 is activated by the ortho fluorine. While the fluoro group is electron-withdrawing, its activating effect is considerably weaker than that of a nitro group.

Reaction Kinetics: The rate-determining step is nucleophilic attack. The extreme polarization of the C-F bond makes C3 the most electrophilic and kinetically favored site for attack. nih.gov

Therefore, under typical S_NAr conditions, nucleophilic attack will overwhelmingly favor the displacement of the highly activated fluorine atom over the nitro group.

Vicarious Nucleophilic Substitution Reactions

Vicarious Nucleophilic Substitution (VNS) is a distinct pathway for the nucleophilic substitution of a hydrogen atom in electron-deficient arenes, such as nitroaromatics. organic-chemistry.org The reaction utilizes a carbanion that bears a leaving group at the nucleophilic center (e.g., the carbanion of chloromethyl phenyl sulfone). kuleuven.be The mechanism involves the addition of the carbanion to the ring, followed by a base-induced β-elimination of HX (where X is the leaving group from the nucleophile) to yield the substituted product. organic-chemistry.org

For nitroarenes, VNS typically occurs at positions ortho or para to the nitro group. organic-chemistry.orgkuleuven.be In this compound, the hydrogen atom at C5 is ortho to the nitro group and is therefore a potential site for VNS.

However, a direct competition exists between the S_NAr displacement of the fluorine at C3 and the VNS reaction at C5. Research has shown that while VNS is often faster than S_NAr for other halogens, this is not the case for activated fluoroarenes. organic-chemistry.org For nitroarenes substituted with fluorine at the 2- or 4-position (in this case, the fluorine is at the 2-position relative to the nitro group), the S_NAr reaction is exceptionally fast, making fluoride a superior leaving group. organic-chemistry.org Consequently, the S_NAr pathway leading to the displacement of the fluorine atom is expected to be the dominant reaction, likely proceeding much faster than the VNS reaction at the C5 position. mdpi.com

| Reaction Type | Position of Attack | Leaving Group | Activating Group(s) | Predicted Feasibility |

|---|---|---|---|---|

| S_NAr | C3 | -F | -NO₂ (ortho) | Highly Favorable / Dominant |

| S_NAr | C4 | -NO₂ | -F (ortho) | Unlikely |

| VNS | C5 | -H | -NO₂ (ortho) | Possible, but likely slower than S_NAr at C3 |

Reduction Chemistry of the Nitro Group

The reduction of the nitro group on the aromatic ring is a fundamental transformation, providing a gateway to a variety of amino derivatives. This process is of significant interest in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The generally accepted mechanism for this conversion involves a stepwise pathway where the nitro group (-NO₂) is reduced first to a nitroso group (-NO), then to a hydroxylamine (B1172632) (-NHOH), and finally to the amine (-NH₂). google.com

The most prevalent industrial and laboratory method for converting aromatic nitro compounds to their corresponding amines is catalytic hydrogenation. google.com This process typically involves reacting the nitro compound with hydrogen gas under pressure in the presence of a metal catalyst. For substrates similar to this compound, this transformation yields 3-Fluoro-4-amino-o-xylene.

Commonly employed catalysts are platinum-group metals supported on activated carbon, such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Ruthenium on carbon (Ru/C). tcichemicals.comgoogle.com The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high conversion and yield. For example, the hydrogenation of the related compound 3-nitro-o-xylene to 3-amino-o-xylene can be carried out at temperatures ranging from 60-200 °C and hydrogen pressures of 1.0-3.5 MPa. google.com

| Catalyst System | Typical Hydrogen Source | General Conditions | Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ Gas | Elevated pressure (1.0-3.5 MPa), elevated temperature (60-200 °C) | google.comgoogle.com |

| Platinum on Carbon (Pt/C) | H₂ Gas | Varies; often used for its high activity. | google.com |

| Raney Nickel (Raney Ni) | H₂ Gas | Can require higher temperatures and pressures compared to Pt/Pd. | google.com |

| Iron (Fe) in Acidic Media | In situ from Fe + HCl | Standard laboratory method, often used for its cost-effectiveness. | youtube.com |

A significant challenge in the hydrogenation of substituted nitroaromatics, such as this compound, is achieving chemoselectivity. This involves reducing the nitro group while preserving other reducible functionalities, particularly the carbon-fluorine bond, which is susceptible to hydrogenolysis (dehalogenation). acs.org

Research has focused on developing highly selective catalyst systems. For instance, modifying platinum nanocrystals with iron(III) hydroxide (B78521) to create Fe(OH)ₓ/Pt interfaces has been shown to enable the selective hydrogenation of nitro groups without affecting other functional groups on the aromatic ring. nih.gov The proposed mechanism suggests that the Fe³⁺/Fe²⁺ redox couple facilitates the hydrodeoxygenation of the nitro group. nih.gov

Another strategy involves the use of catalyst promoters. Atomically dispersed single-site tin on a titanium dioxide (TiO₂) support can significantly enhance both the activity and selectivity of metal catalysts (like Pt, Ru, Au). wvu.edu For example, a Pt/Sn-TiO₂ catalyst demonstrated markedly increased selectivity (97.4%) in the hydrogenation of 3-nitrostyrene (B1585535) to 3-vinylaniline (B102275) compared to an unpromoted Pt/TiO₂ catalyst (50.0%). wvu.edu Such systems are designed to activate the nitro group preferentially while minimizing side reactions like dehalogenation. acs.orgwvu.edu

| Catalyst/Method | Key Feature | Advantage | Reference |

|---|---|---|---|

| Fe(OH)ₓ/Pt Nanocrystals | Creation of FeIII-OH-Pt interfaces. | High chemoselectivity for the nitro group over other reducible groups. | nih.gov |

| M/Sn-TiO₂ (M = Pt, Ru, Ni, Au) | Single-site tin promoters on TiO₂ support. | Enhances both catalytic activity and selectivity, preventing hydrogenation of other groups. | wvu.edu |

| Pt–V/C | Bimetallic catalyst. | Can reduce dehalogenation, with selectivity influenced by substrate concentration. | acs.org |

| Raney Cobalt | Alternative to Pt/Pd catalysts. | Shows low levels of dehalogenation across different substrate concentrations. | acs.org |

Reactivity of Methyl Groups on the Xylene Core

The two methyl groups of this compound are subject to various transformations, including oxidation and side-chain functionalization. Their reactivity is influenced by their position relative to the strong electron-withdrawing nitro group.

The methyl groups on the xylene ring can be oxidized to carboxylic acids using strong oxidizing agents. Studies on the analogous compound 3-nitro-o-xylene reveal differential reactivity between the two methyl groups. The electron-withdrawing nitro group tends to inhibit the oxidation of the adjacent (ortho) methyl group. sci-hub.se

When 3-nitro-o-xylene is oxidized with chromyl acetate, the methyl group remote from the nitro group (at position 2) is preferentially attacked, yielding 2-methyl-3-nitrobenzylidene diacetate, which can be hydrolyzed to the corresponding aldehyde. sci-hub.sersc.org Further oxidation of this aldehyde produces 2-methyl-3-nitrobenzoic acid. sci-hub.se Similarly, oxidation with agents like dilute nitric acid can also yield 2-methyl-3-nitrobenzoic acid. google.com The complete oxidation of both methyl groups to form a phthalic acid derivative requires more forcing conditions.

| Oxidizing Agent | Observed Product | Note | Reference |

|---|---|---|---|

| Chromyl Acetate | 2-methyl-3-nitrobenzylidene diacetate | Oxidation occurs at the methyl group remote from the nitro group. | sci-hub.sersc.org |

| Potassium Permanganate (KMnO₄) | 2-methyl-3-nitrobenzoic acid | A strong, common oxidizing agent for converting alkyl side chains to carboxylic acids. | sci-hub.se |

| Dilute Nitric Acid | 2-methyl-3-nitrobenzoic acid | Can be used as an oxidant, though may require harsh conditions (e.g., autoclave). | google.com |

| Data based on the closely related analog, 3-nitro-o-xylene. |

Beyond oxidation, the methyl groups can undergo other functionalization reactions, most notably free-radical halogenation at the benzylic position. This reaction provides a versatile synthetic handle for further modifications.

For instance, the bromination of 3-nitro-o-xylene with bromine at elevated temperatures (125-130 °C) results in the formation of a benzylic bromide. sci-hub.se This reaction preferentially occurs on the methyl group meta to the nitro group. The resulting benzyl (B1604629) halide is a valuable intermediate that can undergo subsequent nucleophilic substitution reactions to introduce a variety of functional groups, such as alcohols, nitriles, or amines, at the side chain. youtube.com

| Reagent | Reaction Type | Product Type | Reference |

|---|---|---|---|

| Br₂ / Heat | Free-Radical Bromination | Benzylic Bromide | sci-hub.se |

| Diethyl Oxalate / Base | Claisen Condensation | Phenylpyruvic acid ester derivative | sci-hub.sersc.org |

| Data based on the closely related analog, 3-nitro-o-xylene. |

Role of 3 Fluoro 4 Nitro O Xylene As a Key Synthetic Intermediate

Precursor in Pharmaceutical Synthesis

The strategic placement of fluorine atoms can significantly enhance the pharmacological properties of a drug, including its metabolic stability, bioavailability, and binding affinity. alfa-chemistry.com As a fluorinated molecule, 3-Fluoro-4-nitro-o-xylene is a valuable starting material for the synthesis of active pharmaceutical ingredients (APIs).

Building Block for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, with over 85% of all biologically active compounds featuring a heterocyclic component. nih.gov These ring structures are prevalent in vitamins, hormones, and a wide array of synthetic drugs. nih.govnih.gov

The chemical structure of this compound makes it an ideal precursor for constructing such heterocyclic systems. The synthesis process typically involves the chemical reduction of the nitro group (-NO₂) to an amine group (-NH₂). This resulting amino-xylene derivative can then undergo various cyclization reactions with other reagents to form a range of nitrogen-containing heterocyclic rings. The presence of the adjacent methyl groups and the fluorine atom on the benzene (B151609) ring influences the electronic properties and reactivity of the molecule, allowing for the targeted synthesis of complex, functionalized heterocyclic scaffolds for drug discovery.

Intermediate for Active Pharmaceutical Ingredients (APIs) with Fluorine Incorporation

The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic profiles. researchgate.net Fluorine's high electronegativity can alter the acidity of nearby functional groups, influence molecular conformation, and block metabolic pathways, often leading to improved drug efficacy and longevity in the body. alfa-chemistry.com

This compound serves as a key intermediate for introducing a fluorinated aromatic moiety into a target API. Its structure provides a stable scaffold onto which other functional groups and molecular fragments can be added. The nitro group can be transformed into a variety of other functionalities, such as amines, which then act as handles for further synthetic modifications. This allows chemists to build complex, fluorinated APIs where the fluorine atom is precisely positioned to exert its beneficial electronic effects, ultimately enhancing the therapeutic properties of the final drug product.

Intermediate in Agrochemical Development

In the agrochemical industry, nitroxylenes are recognized as important chemical intermediates for producing active ingredients used in crop protection. google.com The development of new, effective, and environmentally sound herbicides and pesticides is crucial for modern agriculture.

Synthesis of Novel Herbicides and Pesticides

This compound is a valuable precursor in the creation of new agrochemicals. upfluorochem.com The nitroaromatic portion of the molecule is a common feature in many herbicidal compounds. For instance, related compounds like 4-nitro-o-xylene are used as starting materials for herbicides. google.com The synthesis pathways often involve the reduction of the nitro group to an amine, which is then further elaborated to produce the final active ingredient.

The presence of the fluorine atom is particularly advantageous in agrochemical design. researchgate.net Fluorination can increase the biological activity of a pesticide or herbicide, enhance its stability in the field, and influence its uptake and transport within the target organism. By using this compound as a starting block, chemists can efficiently synthesize novel fluorinated agrochemicals designed for improved efficacy and performance. researchgate.net

Structure-Activity Relationship Studies in Agrochemical Design

Structure-Activity Relationship (SAR) studies are fundamental to the design of new agrochemicals. researchgate.net These studies involve synthesizing a series of related compounds (analogs) and testing how small changes in their chemical structure affect their biological activity. frontiersin.org This systematic approach helps researchers identify the key molecular features responsible for a compound's desired effect, such as herbicidal or insecticidal action. researchgate.net

This compound is an excellent scaffold for SAR studies. Its well-defined structure with four different substituents on the aromatic ring (two methyl groups, a fluorine atom, and a nitro group) provides multiple points for modification. Researchers can create a library of analogs by:

Altering the position of the fluorine or nitro groups.

Replacing the fluorine with other halogen atoms.

Modifying the nitro group into other functionalities.

By comparing the biological activities of these new molecules, a quantitative structure-activity relationship (QSAR) can be developed. researchgate.netnih.gov This provides a deeper understanding of the molecular requirements for activity and guides the rational design of more potent and selective agrochemicals.

Application in Material Science and Specialty Chemicals

Beyond life sciences, fluorinated aromatic compounds are used in the field of material science to create high-performance polymers and specialty chemicals. chemimpex.com The unique properties of the carbon-fluorine bond—its strength and polarity—can impart desirable characteristics to materials, such as thermal stability, chemical resistance, and specific optical properties.

This compound can be used as a monomer or a precursor to a monomer in the synthesis of specialty polymers. After converting the nitro group to a reactive functional group like an amine or a hydroxyl group, the molecule can be incorporated into polymer chains such as polyamides, polyimides, or polyesters. The inclusion of the fluoro-xylene moiety can enhance the resulting polymer's thermal stability and resistance to chemical degradation, making it suitable for applications in demanding environments, such as in the electronics or aerospace industries.

Precursor for Dyes and Pigments

While direct and extensive research specifically detailing the use of this compound in the synthesis of commercially significant dyes and pigments is not widely published in readily accessible literature, its structural motifs are indicative of its potential in this area. The core structure, after reduction of the nitro group to an amine, yields 3-fluoro-4-amino-o-xylene. This resulting aromatic amine is a classic precursor for the synthesis of azo dyes.

The general synthetic route to azo dyes involves the diazotization of a primary aromatic amine, such as 3-fluoro-4-amino-o-xylene, followed by coupling with a suitable coupling component, which is typically an electron-rich aromatic compound like a phenol (B47542) or another aniline (B41778) derivative. The presence of the fluorine atom in the diazonium salt derived from 3-fluoro-4-amino-o-xylene can influence the color, lightfastness, and other properties of the resulting dye.

Hypothetical Reaction Scheme for Azo Dye Synthesis:

| Step | Reactant 1 | Reactant 2 | Reagents | Product |

| 1. Reduction | This compound | H₂ | Pd/C | 3-Fluoro-4-amino-o-xylene |

| 2. Diazotization | 3-Fluoro-4-amino-o-xylene | NaNO₂ | HCl, 0-5 °C | 3-Fluoro-1,2-dimethyl-4-diazonium chloride |

| 3. Azo Coupling | 3-Fluoro-1,2-dimethyl-4-diazonium chloride | Phenol | NaOH | Azo Dye |

This table presents a generalized, hypothetical pathway and is for illustrative purposes.

Intermediate for Functionalized Polymers

The application of this compound as an intermediate for functionalized polymers stems from its ability to be converted into monomers that can then be polymerized. The amino group, obtained after the reduction of the nitro functionality, can be transformed into various polymerizable groups.

For instance, the resulting 3-fluoro-4-amino-o-xylene could be reacted with acryloyl chloride or methacryloyl chloride to form the corresponding acrylamide (B121943) or methacrylamide (B166291) monomers. These fluorinated monomers can then undergo polymerization or copolymerization to produce polymers with tailored properties. The incorporation of the fluorinated xylene moiety into the polymer backbone can enhance thermal stability, chemical resistance, and modify surface properties such as hydrophobicity.

Contributions to Complex Organic Molecule Synthesis

The utility of this compound extends beyond the synthesis of macromolecules to the construction of intricate and highly functionalized small molecules, including those with potential pharmaceutical applications.

Utility in Multi-Step Convergent Synthesis

Convergent synthesis is a strategy that involves the independent synthesis of fragments of a complex molecule, which are then coupled together in the final stages. This approach is often more efficient than a linear synthesis. This compound can serve as a starting material for one of the key fragments in such a synthetic design.

The presence of multiple functional groups allows for selective transformations. For example, the nitro group can be reduced without affecting other parts of the molecule under specific conditions. The resulting amine can then participate in coupling reactions, such as amide bond formation or carbon-nitrogen bond-forming cross-coupling reactions, to link it with other synthetic fragments. The fluorine atom can also play a role in directing subsequent reactions or modifying the electronic nature of the molecule.

Design and Synthesis of Advanced Fluorinated Aromatics

The synthesis of advanced fluorinated aromatics is a significant area of research due to the unique properties that fluorine atoms impart to organic molecules, including altered biological activity and improved metabolic stability in pharmaceuticals. beilstein-journals.orgbeilstein-journals.org this compound is a valuable starting material in this context.

The existing fluorine atom on the ring serves as a fixed point, and further functionalization can be carried out to introduce additional fluorine-containing groups or other functionalities. The nitro group can be a precursor to a wide range of other functional groups through diazotization of the corresponding amine. This allows for the synthesis of a variety of highly substituted and complex fluorinated aromatic compounds that would be difficult to access through other synthetic routes. Research in this area focuses on developing new methodologies for the introduction of fluorine and fluorinated groups into aromatic systems. beilstein-journals.org

Theoretical and Computational Chemistry Studies on 3 Fluoro 4 Nitro O Xylene and Analogues

Electronic Structure Elucidation

Density Functional Theory (DFT) Calculations for Molecular Geometry and Energy

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure and optimized geometry of molecules. A typical approach involves using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or higher, to solve the Schrödinger equation in an approximate manner.

For an analogue like 2,4-dinitrotoluene, DFT calculations reveal the planarity of the benzene (B151609) ring, with the nitro groups slightly twisted out of the plane to minimize steric repulsion with the adjacent methyl group. The C-N bond lengths of the nitro groups are typically around 1.47-1.49 Å, while the N-O bonds are in the range of 1.21-1.23 Å. The C-F bond in fluorinated aromatics is characteristically short and strong, with a calculated length of approximately 1.33-1.35 Å. The introduction of these substituents leads to slight distortions in the benzene ring's bond angles from the ideal 120°. The total energy of the optimized structure provides a measure of its thermodynamic stability.

Table 1: Representative Calculated Geometrical Parameters for a 3-Fluoro-4-nitro-o-xylene Analogue (e.g., 2,4-dinitrotoluene) using DFT/B3LYP

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (aromatic) | 1.38 - 1.40 Å |

| C-CH3 | ~1.51 Å | |

| C-NO2 | ~1.48 Å | |

| N-O | 1.22 - 1.23 Å | |

| C-H (aromatic) | ~1.08 Å | |

| C-H (methyl) | ~1.09 Å | |

| Bond Angle | C-C-C (aromatic) | 118 - 122° |

| C-C-NO2 | ~119° | |

| O-N-O | ~124° | |

| Dihedral Angle | C-C-N-O | 10 - 30° (Twist) |

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

In this compound, the electron-donating methyl groups and the lone pairs of the fluorine atom would be expected to raise the HOMO energy, increasing the molecule's nucleophilicity. Conversely, the strongly electron-withdrawing nitro group significantly lowers the LUMO energy, making the aromatic ring susceptible to nucleophilic attack. The HOMO is typically a π-orbital distributed across the aromatic ring, while the LUMO is often a π*-orbital with significant contributions from the nitro group. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Representative Frontier Orbital Energies for a Fluoronitrotoluene Analogue

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -3.0 to -4.0 |

| HOMO-LUMO Gap | 3.0 to 4.0 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals.

For this compound, NBO analysis would reveal significant intramolecular interactions that contribute to its stability. Key interactions would include hyperconjugation between the σ-bonds of the methyl groups (donors) and the π-antibonding orbitals of the aromatic ring (acceptors). Similarly, the lone pairs on the fluorine and the oxygen atoms of the nitro group would participate in delocalization. The most significant stabilizing interactions often involve the donation of electron density from filled orbitals (bonds or lone pairs) into empty antibonding orbitals. The second-order perturbation energy, E(2), quantifies the strength of these donor-acceptor interactions. A higher E(2) value indicates a stronger interaction and greater stabilization.

Table 3: Representative NBO Second-Order Perturbation Energies (E(2)) for Key Intramolecular Interactions in a Substituted Nitroaromatic Analogue

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (O) of NO2 | π (Aromatic C=C) | 5 - 15 |

| π (Aromatic C=C) | π* (C-N of NO2) | 10 - 20 |

| σ (C-H of CH3) | π* (Aromatic C=C) | 1 - 5 |

| LP (F) | σ* (Aromatic C-C) | 2 - 6 |

Mechanistic Probes of Reaction Pathways

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms, intermediates, and transition states.

Computational Modeling of Electrophilic and Nucleophilic Aromatic Substitutions

The substituents on the aromatic ring of this compound create a complex landscape for both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The two methyl groups are ortho, para-directing and activating, while the fluorine atom is also ortho, para-directing but deactivating. The nitro group is a strong meta-director and is strongly deactivating. Computational models of EAS, such as nitration or halogenation, would involve calculating the stability of the Wheland intermediate (a carbocation) formed upon attack of the electrophile at different positions on the ring. The calculations would likely show that the positions ortho and para to the methyl groups are the most favorable for electrophilic attack, due to the stabilizing effect of these groups on the positive charge of the intermediate.

Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group activates the ring towards nucleophilic attack. The fluorine atom is a good leaving group in SNAr reactions. Computational modeling of SNAr would focus on the formation of the Meisenheimer complex, a negatively charged intermediate. The calculations would predict that nucleophilic attack is most likely to occur at the carbon atom bearing the fluorine, as the negative charge in the Meisenheimer complex would be stabilized by the adjacent nitro group through resonance.

Transition State Analysis for Key Transformations

Identifying the transition state (TS) is crucial for determining the activation energy and, consequently, the rate of a chemical reaction. A transition state is a first-order saddle point on the potential energy surface.

For an electrophilic substitution on an analogue like o-xylene (B151617), TS analysis would focus on the step involving the attack of the electrophile on the aromatic ring to form the Wheland intermediate. The calculated activation energy barrier for attack at the positions activated by the methyl groups would be significantly lower than for attack at other positions.

For a nucleophilic aromatic substitution , the rate-determining step is typically the formation of the Meisenheimer complex. Transition state calculations would model the approach of the nucleophile to the carbon atom bearing the leaving group (fluorine). The geometry of the transition state would show a partial bond forming between the nucleophile and the ring carbon, and a partial bond breaking between the carbon and the leaving group. The calculated activation energy for this step would be lowered by the presence of the electron-withdrawing nitro group, which stabilizes the developing negative charge.

Table of Compounds Mentioned

| Compound Name |

| This compound |

| 2,4-Dinitrotoluene |

| Nitrotoluene |

| Fluoronitrobenzene |

| o-Xylene |

Spectroscopic Property Predictions

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations can simulate its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. These simulations are typically performed using Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Simulation of Vibrational Frequencies (IR, Raman)

The vibrational spectra of a molecule are determined by its molecular motions, which can be predicted by computational methods. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine the vibrational frequencies and intensities of this compound. These calculations provide a set of normal modes, each with a corresponding frequency and intensity for both infrared (IR) and Raman activity.

The interpretation of the calculated spectra involves assigning these theoretical frequencies to specific types of molecular vibrations, such as stretching, bending, and torsional modes of the various functional groups and the aromatic ring. For this compound, key vibrational modes would include:

C-H stretching vibrations of the methyl groups and the aromatic ring.

N-O stretching vibrations of the nitro group, which are typically strong in the IR spectrum.

C-F stretching vibration , which is expected to be a strong band in the IR spectrum.

C-N stretching vibration .

Aromatic ring stretching and deformation modes .

CH₃ bending and rocking modes .

Due to the lack of specific published experimental or computational studies for this compound, the following table presents a hypothetical, yet representative, set of predicted vibrational frequencies based on DFT calculations for analogous substituted nitroaromatic compounds.

Table 1: Representative Predicted Vibrational Frequencies for this compound

| Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity | Vibrational Assignment |

|---|---|---|---|

| 3100-3000 | Medium | Medium | Aromatic C-H Stretch |

| 2980-2920 | Medium | Medium | Methyl C-H Stretch |

| 1610-1580 | High | Medium | Aromatic C=C Stretch |

| 1540-1510 | Very High | High | Asymmetric NO₂ Stretch |

| 1480-1440 | Medium | Low | Methyl C-H Bend |

| 1360-1330 | High | High | Symmetric NO₂ Stretch |

| 1280-1240 | High | Low | C-F Stretch |

| 1180-1140 | Medium | Medium | C-N Stretch |

| 850-800 | High | Low | C-H Out-of-Plane Bend |

| 750-700 | Medium | Medium | Ring Deformation |

Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for determining the structure of organic molecules. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, are widely used to predict the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. nih.govresearchgate.net The accuracy of these predictions has significantly improved, making them a valuable tool for structural elucidation and for assigning experimental spectra. nih.govosti.gov